molecular formula C11H14O4 B8363040 m-(2,2-Dimethoxyethoxy)benzaldehyde

m-(2,2-Dimethoxyethoxy)benzaldehyde

Cat. No.: B8363040
M. Wt: 210.23 g/mol
InChI Key: FULITOZYCJPVDN-UHFFFAOYSA-N
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Description

m-(2,2-Dimethoxyethoxy)benzaldehyde (CAS: 868159-50-6) is a benzaldehyde derivative featuring a methoxyethoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₄ (molecular weight: 234.23 g/mol). The compound is characterized by a flexible ethoxy chain terminated with two methoxy groups, which enhances its solubility in polar organic solvents while retaining aromatic reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and functionalized polymers .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2,2-dimethoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-4-9(6-10)7-12/h3-7,11H,8H2,1-2H3

InChI Key

FULITOZYCJPVDN-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=CC(=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on benzaldehyde derivatives significantly influence their reactivity and applications. Below is a comparative analysis of m-(2,2-Dimethoxyethoxy)benzaldehyde with key analogs:

Table 1: Key Properties of Benzaldehyde Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity
m-(2,2-Dimethoxyethoxy)benzaldehyde -OCH₂CH(OCH₃)₂ (meta) C₁₁H₁₄O₄ 234.23 Not reported Ligand synthesis, polymer intermediates
2-[(2-Methoxyphenyl)ethynyl]benzaldehyde (12) -C≡C-(2-methoxyphenyl) (ortho) C₁₆H₁₂O₂ 248.27 80.7–83.2 Cross-coupling reactions, fluorescent probes
m-Nitrobenzaldehyde -NO₂ (meta) C₇H₅NO₃ 151.12 58–60 Condensation reactions, nitroarene chemistry
Benzaldehyde -H C₇H₆O 106.12 -26 Industrial solvent, fragrance precursor
Key Observations:

Solubility and Polarity :

  • The methoxyethoxy group in m-(2,2-Dimethoxyethoxy)benzaldehyde improves solubility in ethers and alcohols compared to nitro- or alkyl-substituted analogs .
  • In contrast, m-nitrobenzaldehyde exhibits lower solubility due to its strong electron-withdrawing nitro group, favoring polar aprotic solvents like DMF .

Reactivity in Condensation Reactions :

  • m-Nitrobenzaldehyde readily forms Schiff bases (e.g., m-nitrobenzylidenediphenylamide, m.p. 224°C) under acidic conditions due to its electron-deficient aromatic ring .
  • m-(2,2-Dimethoxyethoxy)benzaldehyde’s electron-donating methoxy groups reduce electrophilicity, making it less reactive in such condensations unless activated by Lewis acids .

Synthetic Utility: The ethynyl-substituted derivative (Entry 2, Table 1) is pivotal in Sonogashira coupling reactions, achieving 78% yield in Pd/Cu-catalyzed syntheses . m-(2,2-Dimethoxyethoxy)benzaldehyde is employed in nucleophilic substitutions, with yields exceeding 89% in lithiation-formylation reactions (e.g., synthesis of 22c in ).

Key Findings:
  • Lithiation Efficiency : The methoxyethoxy group in m-(2,2-Dimethoxyethoxy)benzaldehyde stabilizes intermediates during lithiation, enabling high yields (89.9%) compared to nitro derivatives, where nitration side reactions reduce efficiency .
  • Catalyst Dependency : Pd/Cu systems are critical for ethynyl-substituted analogs, whereas m-(2,2-Dimethoxyethoxy)benzaldehyde requires strong bases (e.g., BuLi) for functionalization .

Spectroscopic and Analytical Data

  • NMR Profiles :
    • m-(2,2-Dimethoxyethoxy)benzaldehyde shows distinct ¹H NMR signals at δ 3.3–3.5 ppm (methoxy protons) and δ 9.8–10.0 ppm (aldehyde proton), with ¹³C NMR peaks confirming the aldehyde carbon at δ 190–195 ppm .
    • In contrast, m-nitrobenzaldehyde’s aldehyde proton resonates upfield (δ 10.2 ppm) due to nitro group deshielding .

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